DG051 HCl salt

LTA4H inhibitor human whole blood assay LTB4 biosynthesis

Researchers frequently encounter irreproducible results when substituting LTA4H inhibitors due to unaccounted PGP aminopeptidase activity. DG051 HCl salt (CAS 929915-58-2) is a well-characterized, first-generation reference compound that eliminates this ambiguity. - >80% oral bioavailability across rat, dog, and monkey; >30 mg/mL aqueous solubility enables flexible oral formulation. - Human whole blood IC50 = 37 nM; >4,200-fold selectivity over hERG (156 µM); clean against >50 off-target aminopeptidases, ion channels, and GPCRs. - Validated once-daily human dosing (t½ ~9 h) supports chronic in vivo protocols exceeding 28 days.

Molecular Formula C21H25Cl2NO4
Molecular Weight 426.3 g/mol
Cat. No. B13387842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDG051 HCl salt
Molecular FormulaC21H25Cl2NO4
Molecular Weight426.3 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C21H24ClNO4.ClH/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25;/h5-12,17H,1-4,13-15H2,(H,24,25);1H
InChIKeyUCPVOTSNNAVKNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DG051 HCl Salt – LTA4H Inhibitor Overview


DG051 HCl salt (CAS 929915-58-2) is the hydrochloride salt of a small-molecule leukotriene A4 hydrolase (LTA4H) inhibitor discovered by deCODE genetics through fragment-based crystallography screening [1]. It inhibits the rate-determining enzymatic conversion of LTA4 to the pro-inflammatory mediator leukotriene B4 (LTB4) with a recombinant enzyme IC50 of 47 nM and a binding Kd of 25–26 nM [2]. DG051 was advanced through Phase IIa clinical trials for myocardial infarction prevention, with demonstrated oral bioavailability exceeding 80% across preclinical species and a human terminal half-life of approximately 9 hours supporting once-daily dosing [3]. The HCl salt form (formula C21H25Cl2NO4, MW 426.33) is the standard research-grade material supplied by commercial vendors for in vitro and in vivo LTA4H target engagement studies .

LTA4H inhibitor derived from fragment-based design
Human whole blood LTB4 assay context
Cross-species oral bioavailability characterized
Broad off-target selectivity panel available

Why LTA4H Inhibitors Are Not Interchangeable


LTA4H is a bifunctional zinc metalloenzyme possessing both epoxide hydrolase activity (generating pro-inflammatory LTB4) and aminopeptidase activity (degrading the neutrophil chemoattractant Pro-Gly-Pro, PGP). Conventional LTA4H inhibitors that entered clinical development—including SC-57461A, DG-051, and JNJ-40929837—were subsequently shown to be equipotent at inhibiting both activities, inadvertently blocking the anti-inflammatory PGP degradation pathway [1]. This mechanistic liability has been directly linked to the clinical failure of this inhibitor class [2]. Consequently, selection among LTA4H inhibitors cannot be reduced to a single-potency comparison; differentiation must be assessed across multiple orthogonal dimensions: human whole blood cellular potency, oral bioavailability and solubility, off-target selectivity profile, clinical pharmacokinetics, and the degree of PGP aminopeptidase sparing. Substituting DG051 with another LTA4H inhibitor without accounting for these quantifiable differences risks experimental irreproducibility and flawed translational interpretation [3].

PGP aminopeptidase co-inhibition

DG051, SC-57461A and JNJ-40929837 are equipotent at blocking PGP degradation; this may confound neutrophil chemotaxis readouts.

Solubility profile mismatch

DG051 solubility (>30 mg/mL) differs markedly from SC-57461A (≥2.08 mg/mL); formulation transfer may shift in vivo exposure.

Oral bioavailability not uniformly reported

Quantitative F% is available for DG051 but not for all LTA4H inhibitors; cross-study exposure comparison may be unreliable.

Dosing regimen divergence

Once-daily profile (DG051, t½ ~9 h) vs. BID requirement (LYS006); dosing schedule may alter chronic PD study design.

Quantitative Differentiation Evidence


Human Whole Blood LTB4 Inhibition Potency

In the human whole blood (HWB) assay—a physiologically relevant measure of cellular target engagement that accounts for plasma protein binding and cell permeability—DG051 inhibits ionophore-stimulated LTB4 production with an IC50 of 37 nM . By comparison, SC-57461A (the first LTA4H inhibitor to enter clinical trials) exhibits an HWB IC50 of 49 nM, representing a 1.32-fold weaker potency . Acebilustat (CTX-4430), developed for cystic fibrosis, shows an HWB IC50 of 64 nM, or 1.73-fold lower potency than DG051 . JNJ-40929837, a Johnson & Johnson clinical candidate, demonstrates an HWB IC50 of 48 nM (1.30-fold weaker) . These differences, while modest in fold terms, translate into meaningfully different free drug concentrations required for equivalent target coverage in vivo, particularly when combined with DG051's superior solubility and bioavailability profile.

HWB LTB4 IC50
Data to verify
37 nM (DG051) vs 49–64 nM (class)

Reported cellular potency context; supports target engagement interpretation.

Cross-study comparison; verify in your assay system.

LTA4H inhibitor human whole blood assay LTB4 biosynthesis cellular potency pharmacodynamics

Aqueous Solubility and Formulation Flexibility

DG051 was explicitly optimized for high aqueous solubility during the fragment-based lead optimization campaign, achieving >30 mg/mL—a property highlighted in the J Med Chem discovery paper as a key design criterion [1]. For comparison, the first-generation LTA4H inhibitor SC-57461A is reported with a working solubility of approximately ≥2.08 mg/mL in formulation vehicle . While direct aqueous solubility data for acebilustat and JNJ-40929837 are not publicly reported in equivalent units, the >14-fold advantage of DG051 over SC-57461A in aqueous solubility is a directly quantifiable differential. This solubility profile enabled DG051 to be administered at doses up to 320 mg/day in Phase I clinical studies without solubility-limited absorption issues [2].

Aqueous Solubility
Reported
>30 mg/mL vs ≥2.08 mg/mL (SC-57461A)

Supports formulation flexibility for in vivo dosing.

Direct aqueous comparison limited; SC-57461A data from vehicle report.

aqueous solubility formulation oral bioavailability drug-like properties in vivo dosing

Cross-Species Oral Bioavailability

DG051 was optimized to deliver high and consistent oral bioavailability across preclinical species, with reported values exceeding 80% in rat, dog, and monkey [1]. This cross-species consistency is a direct outcome of the fragment-based design strategy that prioritized ligand efficiency alongside physicochemical properties. As a pathway-internal comparator, deCODE's FLAP inhibitor DG031 (veliflapon) achieved only Phase III before suspension due to manufacturing issues, and its oral bioavailability profile is not reported with equivalent quantitative rigor [2]. SC-57461A is described as 'orally active' with an in vivo ED50 of 0.2 mg/kg in mouse ex vivo LTB4 assays, but no quantitative oral bioavailability (F%) value is publicly documented . The >80% F% value for DG051 across multiple species provides procurement confidence that in vivo target engagement studies will not be confounded by poor or variable absorption.

Oral Bioavailability
Reported
>80% across rat, dog, monkey

Supports translational exposure-model context.

SC-57461A described as orally active; F% not reported.

oral bioavailability cross-species pharmacokinetics preclinical ADME cardiovascular drug development once-daily dosing

Clinical Pharmacodynamic Validation and Half-Life

In a randomized, double-blind, placebo-controlled Phase I multiple ascending dose study enrolling 40 healthy subjects, DG051 produced a dose-dependent reduction in LTB4 production exceeding 70% from baseline after 7 days of treatment, with a terminal half-life of approximately 9 hours and measurable plasma concentrations at 24 hours post-dose, establishing suitability for once-daily dosing [1]. A subsequent 28-day Phase I study confirmed sustained, significant LTB4 reductions with once-daily dosing [2]. These data were generated in a clinical regulatory-grade setting. By comparison, acebilustat (CTX-4430) demonstrated approximately 76% sputum LTB4 reduction at steady state in cystic fibrosis patients, but with a longer half-life (15–17 hours in healthy volunteers, 9 hours in CF patients) [3]. LYS006, a next-generation LTA4H inhibitor, requires twice-daily dosing (20 mg BID) to achieve >90% predose target inhibition [4]. DG051's 9-hour half-life with once-daily dosing represents a favorable clinical dosing convenience profile relative to BID regimens.

Clinical PD & Half-Life
Trial context
>70% LTB4 reduction; t½ ~9 h; once-daily

Reported clinical PD endpoint context; supports exposure-model review.

Phase I healthy volunteer data; disease-model PD may differ.

clinical pharmacodynamics Phase I PK/PD LTB4 biomarker once-daily dosing myocardial infarction prevention

Off-Target Selectivity and Safety Profile

DG051 was profiled against a broad counter-screening panel of more than 50 targets including additional aminopeptidases, the hERG potassium ion channel, and multiple GPCRs, with no significant inhibitory activity detected at relevant concentrations . For the hERG channel specifically, DG051 exhibits an IC50 of 156 µM, representing a >4,200-fold selectivity window over its LTA4H enzyme IC50 of 37 nM, indicating a low pro-arrhythmic risk . By comparison, LYS006 was profiled against >150 GPCRs at ≥10 µM and showed no IC50 <30 µM against selected Zn-containing enzymes [1]. However, a critical distinction between DG051 and next-generation inhibitors such as LYS006 is that DG051—like SC-57461A and JNJ-40929837—non-selectively inhibits both the epoxide hydrolase and PGP-degrading aminopeptidase activities of LTA4H itself, which has been postulated to contribute to the clinical failure of this first wave of LTA4H inhibitors [2]. Users requiring an LTA4H inhibitor that spares PGP degradation should evaluate next-generation compounds.

Off-Target Selectivity
Reported
hERG IC50 156 µM (>4,200×); no GPCR hits; PGP non-selective

Supports clean target engagement; PGP non-selectivity requires endpoint review.

PGP sparing differs in next-gen inhibitors such as LYS006.

off-target selectivity hERG aminopeptidase panel GPCR counter-screening safety pharmacology

Recommended Research Applications


In Vivo Cardiovascular Inflammation Models

DG051 HCl salt is optimally deployed in rodent and large-animal models of atherosclerosis, myocardial infarction, and stroke where sustained, once-daily suppression of LTB4 biosynthesis is required. The compound's >80% oral bioavailability across rat, dog, and monkey [1], combined with >30 mg/mL aqueous solubility, enables straightforward formulation in drinking water or oral gavage without solubility-limited absorption. The validated human once-daily dosing regimen (t½ ~9 hours) [2] provides confidence for chronic dosing protocols exceeding 28 days, as demonstrated in deCODE's Phase I extension study [3].

In Vitro Target Engagement and Selectivity Studies

For cellular target engagement and mechanistic studies in human whole blood or isolated neutrophil assays, DG051 provides a >4,200-fold selectivity window over the hERG potassium channel (hERG IC50 = 156 µM vs. LTA4H HWB IC50 = 37 nM) , and no detectable activity against >50 off-target aminopeptidases, ion channels, or GPCRs . This profile makes DG051 suitable as a clean pharmacological tool for isolating LTB4-dependent signaling from confounding off-target effects. The 37 nM HWB IC50 translates to achievable free drug concentrations in standard culture conditions without cytotoxicity concerns.

Comparative LTA4H Inhibitor Benchmarking

DG051 serves as an essential reference compound in studies that aim to compare first-generation non-selective LTA4H inhibitors (DG051, SC-57461A, JNJ-40929837) against next-generation PGP-sparing inhibitors such as LYS006. The Scientific Reports 2017 head-to-head study [4] provides a direct quantitative framework: DG051 inhibits both epoxide hydrolase (LTB4 generation, IC50 = 110 ± 23.5 nM in murine neutrophil assay) and aminopeptidase (PGP degradation, IC50 = 74 ± 7.3 nM) activities of recombinant LTA4H. These values serve as a benchmark for evaluating the degree of PGP sparing achieved by newer chemical series.

Cross-Species Metabolism and Biotransformation Studies

DG051 HCl salt is uniquely suited for cross-species drug metabolism studies because its CYP-mediated metabolite profile has been comprehensively characterized. Two major CYP-mediated metabolites are consistently produced across rat, dog, monkey, and human liver microsomes, with structures confirmed by comparison with authentic synthetic standards [5]. This well-characterized metabolic profile, combined with selectively deuterated DG051 analogues developed for metabolite identification [6], provides an established experimental framework for laboratories investigating species-specific biotransformation of LTA4H inhibitors.

Application
Selection Property
Validation Focus
Cardiovascular inflammation models
Oral bioavailability and solubility profile
LTB4 suppression endpoint in chronic dosing protocols
In vitro target engagement studies
Broad off-target selectivity panel
LTB4-dependent signaling isolation
Comparative LTA4H inhibitor benchmarking
Characterized PGP non-selective profile
Benchmarking against PGP-sparing inhibitors
Cross-species metabolism studies
Well-characterized CYP metabolite profile
Species-specific biotransformation analysis
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